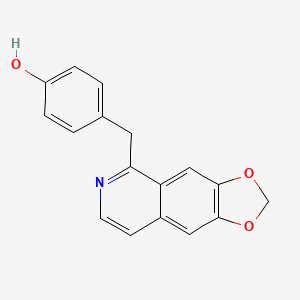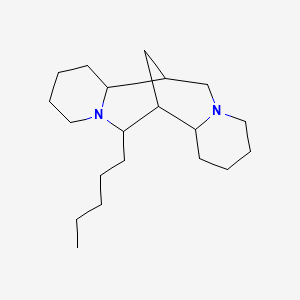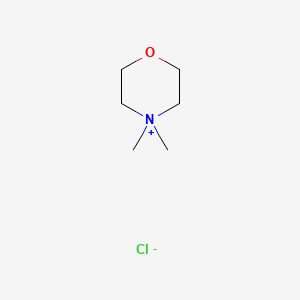
4-metilpent-3-en-1-ol
Descripción general
Descripción
4-methylpent-3-en-1-ol is an organic compound with the molecular formula C6H12O. It is a type of homoallylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is three positions away from a double bond.
Aplicaciones Científicas De Investigación
4-methylpent-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-methylpent-3-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butyne with formaldehyde in the presence of a base, followed by hydrogenation. Another method includes the hydroboration-oxidation of 4-methyl-3-pentene .
Industrial Production Methods: In industrial settings, 4-methylpent-3-en-1-ol is typically produced through the catalytic hydrogenation of 4-methyl-3-pentyn-1-ol. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-methylpent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products:
Oxidation: 4-Methyl-3-pentenal or 4-Methyl-3-pentenoic acid.
Reduction: 4-Methylpentan-1-ol.
Substitution: 4-Methyl-3-pentenyl chloride or bromide.
Mecanismo De Acción
The mechanism of action of 4-methylpent-3-en-1-ol involves its interaction with specific molecular targets and pathways. As a homoallylic alcohol, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The hydroxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
- 3-Methyl-1-penten-3-ol
- 4-Methyl-3-pentyn-1-ol
- 3-Methyl-2-buten-1-ol
- 3-Methyl-3-buten-1-ol
Comparison: 4-methylpent-3-en-1-ol is unique due to its specific structure, which includes a hydroxyl group three positions away from a double bond. This structural feature imparts distinct chemical reactivity and properties compared to its analogs. For instance, 3-Methyl-1-penten-3-ol has a hydroxyl group directly attached to the double bond, leading to different reactivity patterns. Similarly, 4-Methyl-3-pentyn-1-ol contains a triple bond, which significantly alters its chemical behavior .
Propiedades
IUPAC Name |
4-methylpent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h4,7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKLUOCEIANSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227175 | |
| Record name | 3-Penten-1-ol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763-89-3 | |
| Record name | 4-Methyl-3-penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Penten-1-ol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Penten-1-ol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-penten-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide examples of natural sources where 4-Methyl-3-penten-1-ol is found?
A1: 4-Methyl-3-penten-1-ol has been identified as a constituent of the essential oil extracted from the leaves of Calotropis gigantea (L). [] This plant is known for its medicinal properties, and the essential oil exhibits antimicrobial activity against various pathogens.
Q2: How does the structure of 4-Methyl-3-penten-1-ol influence its reactivity with peracids?
A2: Research indicates that the position of the double bond relative to the alcohol functional group plays a crucial role in the reactivity of unsaturated alcohols with peracids. [] While 4-Methyl-3-penten-1-ol, a γ,δ-unsaturated alcohol, undergoes oxidative cyclization to form a mixture of five- and six-membered cyclic hydroxyethers, β,γ-unsaturated alcohols generally do not cyclize under these conditions. This difference in reactivity highlights the importance of the double bond's position in determining the reaction outcome.
Q3: Has the reaction of 4-Methyl-3-penten-1-ol with any other oxidizing agents besides peracids been investigated?
A3: Yes, 4-Methyl-3-penten-1-ol is formed as one of the products when isopropylcyclopropane is oxidized by chromyl chloride (CrO2Cl2). [] This reaction, which also yields other ring-opened and cyclopropyl products, is proposed to proceed via a hydrogen atom abstraction mechanism. The formation of 4-methyl-3-penten-1-ol specifically points to the involvement of the 4-methyl-3-pentenyl radical intermediate in the reaction mechanism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1201168.png)


![Azuleno[6,5-b]furan-5-carboxylic acid, 3,8-dimethyl-, methyl ester](/img/structure/B1201173.png)







